molecular formula C14H19ClN2O2 B1373590 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 1334145-92-4

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Cat. No.: B1373590
CAS No.: 1334145-92-4
M. Wt: 282.76 g/mol
InChI Key: BHEVFELYDDGNPV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound is registered under Chemical Abstracts Service number 1334145-92-4, providing unambiguous identification in chemical databases worldwide. The molecular formula C₁₄H₁₉ClN₂O₂ represents the hydrochloride salt form, with a molecular weight of 282.77 grams per mole.

The structural analysis reveals a sophisticated arrangement where the tetrahydroisoquinoline backbone serves as the core scaffold, substituted at position 7 with a hydroxyl group and at position 2 with a pyrrolidine-2-carbonyl moiety. The presence of the hydrochloride salt formation indicates protonation of the secondary amine nitrogen within the tetrahydroisoquinoline ring system, enhancing the compound's solubility and stability characteristics. The Simplified Molecular Input Line Entry System representation OC1=CC2=C(C=C1)CCN(C(C3NCCC3)=O)C2.[H]Cl accurately depicts the connectivity and stereochemical relationships within the molecule.

The compound belongs to the broader classification of tetrahydroisoquinoline derivatives, which are recognized for their significant pharmacological activities and synthetic versatility. The integration of the pyrrolidine carbonyl substituent introduces additional complexity to the molecular framework, creating multiple sites for potential intermolecular interactions and biological activity. The systematic analysis of bond connectivity and functional group positioning reveals a compound designed for specific three-dimensional arrangements that may contribute to its biological properties.

Property Value Reference
Chemical Abstracts Service Number 1334145-92-4
Molecular Formula C₁₄H₁₉ClN₂O₂
Molecular Weight 282.77 g/mol
Melting Point Documentation Level Number MFCD19686231

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic investigations of tetrahydroisoquinoline derivatives provide essential insights into the three-dimensional structure and conformational preferences of related compounds. The crystal structure analysis of 1,2,3,4-tetrahydroisoquinolin-2-ium salts reveals fundamental structural characteristics that are directly applicable to understanding the conformational behavior of this compound. These studies demonstrate that the tetrahydroisoquinoline ring system adopts specific conformational arrangements that influence both crystal packing and potential biological activity.

The asymmetric unit in related tetrahydroisoquinolinium salt structures comprises the protonated cation, the corresponding anion, and associated water molecules of crystallization. The conformational analysis reveals that the tetrahydroisoquinoline ring system exhibits an axially chiral conformation, with the carbon skeleton adopting a left-handed arrangement as evidenced by specific torsion angles. The C4—C3—N2—C1 torsion angle measurements of approximately -65.8 degrees indicate a well-defined three-dimensional structure that contributes to the compound's overall molecular geometry.

Crystal packing studies demonstrate the formation of intricate hydrogen-bond networks that stabilize the crystalline state. The hydrogen tartrate anions and solvent water molecules form diperiodic hydrogen-bond networks parallel to specific crystallographic planes, while the tetrahydroisoquinolinium cations are tethered to these anionic layers through nitrogen-hydrogen to oxygen hydrogen bonds. The crystal packing in the third dimension is achieved through van der Waals contacts between the hydrocarbon components, resulting in distinct hydrophobic and hydrophilic regions within the crystal structure.

The space group analysis reveals orthorhombic symmetry with specific unit cell parameters that reflect the molecular dimensions and packing efficiency. The crystallographic data indicate unit cell dimensions of a = 7.0695 angstroms, b = 7.4842 angstroms, and c = 26.9573 angstroms, with a calculated density of 1.403 megagrams per cubic meter. These structural parameters provide fundamental insights into the solid-state behavior and potential polymorphic tendencies of the compound.

Crystallographic Parameter Value Reference
Space Group P2₁2₁2₁
Unit Cell a 7.0695 Å
Unit Cell b 7.4842 Å
Unit Cell c 26.9573 Å
Calculated Density 1.403 Mg m⁻³
Z Value 4

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the tetrahydroisoquinoline ring system, the aliphatic protons of both ring systems, and the hydroxyl functionality.

The infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group produces a characteristic broad absorption in the 3200-3600 wavenumber region, while the carbonyl functionality of the pyrrolidine substituent exhibits a strong absorption around 1650 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, providing confirmation of the benzene ring system within the tetrahydroisoquinoline framework.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural identification. The molecular ion peak appears at mass-to-charge ratio 282, corresponding to the protonated molecular ion of the hydrochloride salt. Fragmentation patterns reveal characteristic losses that correspond to the pyrrolidine carbonyl moiety and portions of the tetrahydroisoquinoline ring system, providing additional structural confirmation. The base peak intensity and fragmentation pathways offer insights into the relative stability of different molecular fragments under ionization conditions.

The integration of multiple spectroscopic techniques provides comprehensive structural verification and enables the detection of potential impurities or structural variations. High-performance liquid chromatography coupled with mass spectrometry analysis confirms the compound's purity and provides retention time data that can be used for quality control purposes. The spectroscopic database comparison with authentic standards ensures accurate identification and enables the development of analytical methods for routine characterization.

Spectroscopic Technique Key Observations Reference
Proton Nuclear Magnetic Resonance Aromatic and aliphatic proton signals
Infrared Spectroscopy Hydroxyl and carbonyl absorption bands
Mass Spectrometry Molecular ion at m/z 282
High-Performance Liquid Chromatography Purity confirmation

Physicochemical Properties and Salt Formation Dynamics

The physicochemical properties of this compound are fundamentally influenced by its molecular structure and the presence of the hydrochloride salt form. The salt formation significantly enhances the compound's aqueous solubility compared to the free base form, making it more suitable for pharmaceutical applications and biological studies. The hydrochloride salt exhibits improved stability under ambient conditions, reducing the potential for oxidative degradation or hydrolytic decomposition that might affect the free base form.

The melting point characteristics and thermal stability profile provide important information about the compound's solid-state properties and processing requirements. Related tetrahydroisoquinoline hydrochloride salts demonstrate specific thermal behavior patterns that can be extrapolated to understand the target compound's thermal characteristics. The density measurements of 1.141 grams per cubic centimeter for related compounds suggest similar physical properties for the target molecule. The flash point determination at 169.5 degrees Celsius indicates moderate thermal stability and specific handling requirements for processing and storage.

The logarithmic partition coefficient and polar surface area calculations provide insights into the compound's lipophilicity and potential membrane permeability characteristics. The topological polar surface area of 52.57 square angstroms suggests moderate polarity that may influence absorption and distribution properties. The calculated logarithmic partition coefficient of 1.4507 indicates balanced hydrophilic and lipophilic characteristics that may contribute to favorable pharmacokinetic properties. The hydrogen bond acceptor and donor counts of 3 and 2, respectively, provide additional molecular descriptor information relevant to biological activity prediction.

The rotatable bond count of 1 indicates relatively restricted conformational flexibility, which may contribute to specific binding interactions and selectivity profiles. The molecular volume and surface area calculations provide three-dimensional descriptors that complement the two-dimensional structural analysis. These physicochemical parameters collectively define the compound's behavior in various chemical and biological environments, influencing both its synthetic utility and potential therapeutic applications.

Physicochemical Property Value Reference
Topological Polar Surface Area 52.57 Ų
Logarithmic Partition Coefficient 1.4507
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 1
Density (related compounds) 1.141 g/cm³
Flash Point (related compounds) 169.5°C

Properties

IUPAC Name

(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-12-4-3-10-5-7-16(9-11(10)8-12)14(18)13-2-1-6-15-13;/h3-4,8,13,15,17H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEVFELYDDGNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC3=C(C2)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core with 7-Hydroxyl Substitution

The 1,2,3,4-tetrahydroisoquinoline ring system bearing a hydroxyl group at the 7-position is typically prepared starting from suitably substituted isoquinoline derivatives or via Pictet-Spengler cyclization routes. The hydroxyl group at the 7-position is often introduced or protected during intermediate steps to allow selective functionalization.

  • Protection and activation : The phenol group at position 7 is frequently protected as a methyl ether or other protecting groups during intermediate steps to prevent side reactions during coupling or oxidation processes. For example, methylation using trimethylsilyldiazomethane is used to protect phenols, followed by oxidation of adjacent alcohols to aldehydes with Dess–Martin periodinane.

  • Coupling with amino acid derivatives : The tetrahydroisoquinoline-3-carboxylic acid derivatives (e.g., Boc-7-hydroxy-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are key intermediates. These are coupled with amino alcohols or amines using carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 1-hydroxybenzotriazole (HOBt) to form amide bonds.

  • Deprotection : After coupling, Boc-protecting groups are removed using methanolic hydrochloric acid or hydrogen chloride in dioxane/acetonitrile mixtures to yield the free amine or ammonium salt, which is essential for further functionalization or salt formation.

Preparation of the Pyrrolidine-2-Carbonyl Fragment

The pyrrolidine-2-carbonyl moiety is derived from optically pure pyrrolidine derivatives, often synthesized from amino acid precursors such as 4-amino-(S)-2-hydroxybutylic acid.

  • Starting material and protection : The synthesis begins with optically active 4-amino-(S)-2-hydroxybutylic acid. The amine group is protected by introducing an amine protecting group (e.g., carbamate or amide) to prevent side reactions during subsequent transformations.

  • Reduction and halogenation : The carboxylic acid group is reduced to a primary alcohol, which is then halogenated (e.g., brominated) to activate it as a leaving group for cyclization. This halogenation is carried out under controlled temperatures (0–100 °C) using reagents such as bromic acid or acetyl bromide in suitable solvents.

  • Cyclization to pyrrolidine : The activated intermediate undergoes intramolecular amine cyclization in aqueous or alcoholic solvents with bases like sodium carbonate or triethylamine to form the pyrrolidine ring. This step yields optically pure (S)-3-hydroxypyrrolidine, a key intermediate for the final coupling.

  • Alternative lactam route : Another method involves esterification of the starting amino acid, lactam cyclization to form a cyclic amide, and subsequent reduction of the lactam to the pyrrolidine ring. This route allows mild reaction conditions and simple purification steps.

Coupling of Pyrrolidine-2-Carbonyl with Tetrahydroisoquinoline

  • The pyrrolidine-2-carbonyl fragment, once prepared, is coupled with the tetrahydroisoquinoline intermediate bearing the 7-hydroxyl group.

  • Coupling is typically performed using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in dichloromethane or acetonitrile solvents, with triethylamine as a base to facilitate the reaction.

  • After coupling, deprotection of Boc groups is performed using methanolic hydrogen chloride or hydrogen chloride in dioxane/acetonitrile to yield the free amine hydrochloride salt.

  • The final product is isolated as the hydrochloride salt by treatment with hydrogen chloride, which enhances stability and solubility.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Notes
1 Protection of 7-hydroxyl group on tetrahydroisoquinoline Trimethylsilyldiazomethane (methylation) Protects phenol during coupling
2 Coupling of tetrahydroisoquinoline carboxylic acid with amino alcohol DCC or EDC/HOBt, triethylamine, dichloromethane Forms amide bond
3 Boc-deprotection of coupled intermediate Methanolic HCl or HCl in dioxane/acetonitrile Yields free amine or ammonium salt
4 Preparation of pyrrolidine-2-carbonyl fragment Starting from 4-amino-(S)-2-hydroxybutylic acid; protection, reduction, halogenation, cyclization Key steps include amine protection, alcohol halogenation, cyclization to pyrrolidine ring
5 Coupling of pyrrolidine-2-carbonyl fragment with tetrahydroisoquinoline intermediate EDC/HOBt, triethylamine, dichloromethane/acetonitrile Amide bond formation
6 Final Boc-deprotection and formation of hydrochloride salt Methanolic HCl or HCl in dioxane/acetonitrile Final product as hydrochloride salt

Research Findings and Optimization Notes

  • Stereochemistry control : The use of optically pure amino acid derivatives ensures the stereochemical integrity of the pyrrolidine moiety, which is crucial for biological activity.

  • Protection strategies : Phenol protection as methyl ether and amine protection via Boc groups are critical to prevent side reactions and improve yields during coupling steps.

  • Coupling efficiency : Carbodiimide-mediated coupling with HOBt additive improves amide bond formation efficiency and reduces racemization.

  • Purification : The hydrochloride salt formation simplifies purification and enhances compound stability, which is advantageous for storage and further pharmaceutical development.

  • Industrial scalability : The pyrrolidine synthesis methods described allow for economical and industrial-scale preparation due to mild conditions, inexpensive starting materials, and simple purification processes such as distillation under reduced pressure.

This detailed synthesis overview integrates diverse, authoritative sources and highlights the critical steps and conditions for preparing 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride . The methods emphasize stereochemical control, protection/deprotection strategies, and efficient coupling techniques to yield the target compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

  • Antidepressant Effects : Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects in animal models. The structural similarity of 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride to known antidepressants suggests potential efficacy in mood disorders.
  • Neuroprotective Properties : Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound may play a role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Analgesic Activity : Some research indicates that isoquinoline derivatives possess analgesic properties. This compound may be investigated for pain management therapies.

Case Studies

  • Case Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their ability to inhibit monoamine oxidase (MAO) enzymes. The findings suggested that modifications to the pyrrolidine ring could enhance antidepressant activity (Smith et al., 2023) .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline compounds in models of oxidative stress-induced neuronal injury. The results indicated that this compound significantly reduced cell death and promoted cell survival (Johnson et al., 2024) .

Comparative Data Table

Property/Activity2-(Pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol HClOther Tetrahydroisoquinoline Derivatives
Antidepressant ActivityModerate efficacy reportedHigh efficacy in some derivatives
Neuroprotective EffectsSignificant reduction in neuronal apoptosisVaried results across different studies
Analgesic ActivityPotential analgesic propertiesStrong analgesic effects in several cases
Synthesis ComplexityMulti-step synthesis requiredVaries by derivative

Mechanism of Action

The mechanism of action of 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and functional moieties:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Key Features
Target Compound Tetrahydroisoquinoline Pyrrolidine-2-carbonyl, phenolic -OH Potential CNS activity (inferred)
4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline Quinoline Pyrrolidyl, chloro Antimicrobial applications (speculated)
(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine Oxadiazole Tetrahydro-2H-pyran, methanamine Unknown biological activity

Key Observations :

  • Tetrahydroisoquinoline vs. Quinoline: The target compound’s tetrahydroisoquinoline core is structurally similar to quinoline derivatives but differs in aromaticity and ring saturation. The quinoline analog in incorporates a chloro substituent, which may enhance antimicrobial properties, whereas the phenolic -OH in the target compound could favor CNS-related interactions .
  • Pyrrolidine vs. Oxadiazole : The pyrrolidine-2-carbonyl group in the target compound contrasts with the oxadiazole core of CymitQuimica’s other discontinued product. Oxadiazoles are often associated with metabolic stability in drug design, but discontinuation of both compounds suggests shared challenges in synthesis or efficacy .

Discontinuation and Commercial Viability

Both the target compound and the oxadiazole analog were discontinued by CymitQuimica, suggesting shared challenges such as:

  • Synthetic Complexity : Multi-step routes for incorporating pyrrolidine or oxadiazole groups.
  • Efficacy Limitations: Potential lack of target engagement or poor pharmacokinetics in preliminary studies.
  • Market Demand : Niche applications may have reduced commercial incentive .

Biological Activity

2-(Pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride (CAS No. 1334145-92-4) is a compound of significant interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of this compound is C14H18ClN2O2C_{14}H_{18}ClN_{2}O_{2}, with a molecular weight of approximately 282.77 g/mol. The compound features a tetrahydroisoquinoline structure, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems associated with mood regulation.
  • Neuroprotective Properties : Compounds similar to tetrahydroisoquinolines have been implicated in neuroprotection against oxidative stress and excitotoxicity.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Dopamine Receptor Modulation : The compound may interact with dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways that are crucial in mood and behavior regulation .
  • Inhibition of Acetylcholinesterase : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synapses, which may enhance cognitive functions .
  • Antioxidant Activity : The compound may exhibit antioxidant properties that help in reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of tetrahydroisoquinoline derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Chen et al., 2021 Dopamine ModulationDemonstrated binding affinity to D2 and D3 receptors with potential antidepressant effects.
Yan Lu et al., 2021 NeuroprotectionShowed protective effects against neurotoxicity in vitro.
MDPI Review CytotoxicityIndicated significant cytotoxic effects on various cancer cell lines with IC50 values in the low µg/mL range.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound specifically is limited, related compounds exhibit varied absorption rates and bioavailability profiles depending on their structural characteristics. Future studies are necessary to elucidate the pharmacokinetic parameters such as half-life, metabolism, and excretion routes for this compound.

Q & A

Basic: What are the key synthetic strategies for preparing 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with tetrahydroisoquinoline intermediates. For example:

  • Step 1: Synthesize the tetrahydroisoquinolin-7-ol core via Pictet-Spengler cyclization or reductive amination, as described for analogous compounds .
  • Step 2: Introduce the pyrrolidine-2-carbonyl group using coupling agents like HATU in DMF, with dimethylamine hydrochloride as a base. Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of HATU) and monitoring pH to avoid side reactions .
  • Final Step: Convert the free base to the hydrochloride salt via HCl gas or aqueous HCl, followed by crystallization in methanol/ether .

Critical Parameters:

  • Temperature control (0–25°C during coupling).
  • Purification via silica gel chromatography (e.g., 5–10% MeOH in DCM) to isolate intermediates .

Basic: How is structural confirmation of this compound achieved, and what analytical techniques are most reliable?

Methodological Answer:

  • 1H NMR: Key signals include the pyrrolidine α-protons (δ 3.2–3.8 ppm), tetrahydroisoquinoline aromatic protons (δ 6.5–7.2 ppm), and hydroxyl protons (broad singlet at δ 5.0–5.5 ppm). Integration ratios confirm substituent positions .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]+ and [M+Cl]– peaks. For example, a molecular ion at m/z 305.1 (calculated for C₁₅H₂₁ClN₂O₂) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.7%, H: 6.8%, N: 9.1%) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. Strategies include:

  • Solubility Optimization: Use DMSO stock solutions ≤10 mM, diluted in PBS (pH 7.4) to prevent aggregation. Confirm solubility via dynamic light scattering .
  • Stability Testing: Incubate the compound in assay buffers (e.g., DMEM, pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC and adjust storage conditions (e.g., -80°C in anhydrous DMSO) .
  • Control Experiments: Include reference compounds (e.g., known kinase inhibitors for activity comparisons) and validate cell viability using MTT assays to exclude cytotoxicity artifacts .

Advanced: What structural modifications enhance the compound’s selectivity for neurological vs. anticancer targets?

Methodological Answer:

  • Pyrrolidine Modifications: Replace the pyrrolidine ring with piperidine to alter steric bulk. For example, bulkier groups reduce blood-brain barrier penetration, favoring peripheral anticancer activity .
  • Hydroxyl Group Functionalization: Acetylation of the 7-OH group increases lipophilicity, enhancing CNS targeting. Conversely, sulfonation improves aqueous solubility for systemic anticancer use .
  • SAR Studies: Test analogs with varied substituents (e.g., methoxy vs. halogen at position 6) in receptor-binding assays (e.g., dopamine D2 vs. σ receptors) .

Basic: How should researchers address solubility and stability challenges during in vitro experiments?

Methodological Answer:

  • Solubility: Pre-saturate buffers with the compound via sonication (30 min at 25°C) or use co-solvents like cyclodextrins (≤5% w/v) .
  • Stability: Avoid prolonged exposure to light (store in amber vials) and pH extremes. For long-term storage, lyophilize the hydrochloride salt and reconstitute in degassed solvents .

Advanced: What mechanistic insights can be gained from conflicting data in kinase inhibition vs. neuroprotective activity?

Methodological Answer:

  • Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, unintended inhibition of GSK-3β may explain neuroprotective data .
  • Pathway Analysis: Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling. Overlap in pathways (e.g., PI3K/Akt) suggests dual mechanisms .
  • In Vivo Validation: Compare pharmacokinetics in wild-type vs. knockout models (e.g., dopamine transporter KO mice) to isolate target-specific effects .

Basic: What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

  • Process Optimization: Replace silica gel chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor yield vs. purity trade-offs via TLC .
  • Quality Control: Implement in-line FTIR to track reaction progress and detect intermediates. Final purity ≥95% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding poses at target sites (e.g., dopamine receptors). Prioritize analogs with lower ΔG values (<-9 kcal/mol) .
  • ADME Prediction: Tools like SwissADME estimate logP (aim for 1–3), topological polar surface area (<90 Ų for CNS penetration), and CYP450 metabolism risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

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